3-(4-Chlorophenyl)-5-methoxypyridine
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Overview
Description
3-(4-Chlorophenyl)-5-methoxypyridine, also known as 3-CMP, is an organic compound belonging to the class of pyridine compounds. It is a colorless to light yellow crystalline solid that has a pungent odor. It is used in a variety of scientific and industrial applications due to its unique properties. It is a versatile compound that has been used in the synthesis of various drugs, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Nonlinear Optical Properties
This compound has been studied for its electronic, optical, and nonlinear optical properties. It shows promise in nonlinear optics due to its significant second and third harmonic generation capabilities . These properties are crucial for applications in optical switching , optical logic , memory devices , and signal processing .
Electro-Optic Pockels Effect
The electro-optic Pockels effect (EOPE) is another area where this compound could be applied. The EOPE is used in modulating light in fiber optic communications and laser technology . The compound’s high electro-optic coefficients make it a candidate for EOPE applications .
Organic Photovoltaics
Due to its favorable HOMO-LUMO gap and electrostatic potential maps, 3-(4-Chlorophenyl)-5-methoxypyridine could be used in organic photovoltaic cells . These cells rely on organic compounds to absorb light and convert it into electricity, and this compound’s properties may enhance their efficiency .
Optoelectronic Device Fabrication
The material’s superior electronic and optical properties suggest it could be used in the fabrication of optoelectronic devices . These devices, which include LEDs , photodetectors , and solar cells , benefit from materials with high polarizability and low energy gaps .
Medicinal Chemistry
Isoxazoline derivatives, like those related to 3-(4-Chlorophenyl)-5-methoxypyridine , have a wide range of biological activities. They are explored for their antibacterial , antimicrobial , anti-inflammatory , and anticancer properties, making them valuable in medicinal chemistry research .
Green Chemistry
The synthesis of related isoxazoline compounds using green chemistry principles, such as ultrasound cavitation, highlights the potential for 3-(4-Chlorophenyl)-5-methoxypyridine to be used in environmentally friendly synthetic methods. This approach aligns with the sustainable production of biologically active molecules .
Mechanism of Action
Target of Action
Compounds like “3-(4-Chlorophenyl)-5-methoxypyridine” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. For example, similar compounds have been found to target histamine H3 receptors .
Mode of Action
The compound typically interacts with its target by binding to it, which can either activate or inhibit the target’s function. For instance, some compounds act as an antagonist or inverse agonist at their target receptors .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, antagonizing the histamine H3 receptor can enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The action of the compound at the molecular and cellular level can lead to observable effects. For example, some compounds can reverse depression-like behavioral alterations and oxidative imbalance induced by acute stress .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECRWNKDCVQZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742947 |
Source
|
Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-71-3 |
Source
|
Record name | Pyridine, 3-(4-chlorophenyl)-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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